

# Fmoc-D-Aph(tBuCbm)-OH CAS number 1433975-21-3

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## Compound of Interest

Compound Name: **Fmoc-D-Aph(tBuCbm)-OH**

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An In-depth Technical Guide to **Fmoc-D-Aph(tBuCbm)-OH** (CAS: 1433975-21-3) for Advanced Peptide Synthesis

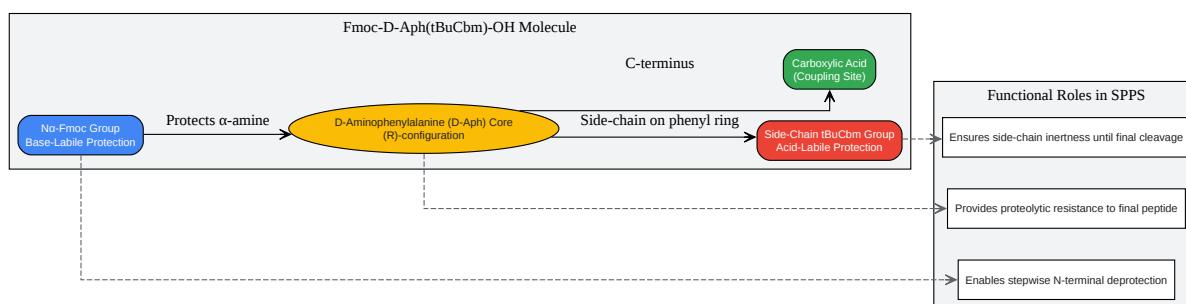
## Executive Summary

**Fmoc-D-Aph(tBuCbm)-OH** is a highly specialized, non-proteinogenic amino acid derivative engineered for the synthesis of advanced peptide therapeutics.<sup>[1][2]</sup> Its unique molecular architecture offers a strategic solution to one of the most significant challenges in peptide drug development: poor *in vivo* stability due to enzymatic degradation.<sup>[3][4]</sup> By incorporating a D-enantiomer core, this building block imparts resistance to common proteases, which are stereospecific for L-amino acids.<sup>[3][4][5]</sup> This guide provides a comprehensive technical overview of **Fmoc-D-Aph(tBuCbm)-OH**, detailing its chemical properties, its foundational role in Solid-Phase Peptide Synthesis (SPPS), and step-by-step protocols for its successful incorporation into novel peptide structures. It is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks to create more stable and efficacious peptide-based therapies.

## Molecular Architecture and Physicochemical Profile

The efficacy of **Fmoc-D-Aph(tBuCbm)-OH** as a building block stems from the distinct functions of its three primary chemical moieties: the Fmoc group, the D-aminophenylalanine (D-Aph) core, and the tert-butyl carbamate (tBuCbm) side-chain protection.<sup>[6]</sup>

- **α-Fmoc Group (9-Fluorenylmethoxycarbonyl):** This is a base-labile protecting group attached to the alpha-amine of the amino acid.[7][8] Its critical function is to prevent unwanted reactions at the N-terminus during the peptide coupling step.[9] The Fmoc group is stable under the acidic conditions used to cleave the side-chain protecting group, establishing an essential orthogonal protection strategy.[7] It is typically removed using a secondary amine base, such as piperidine in DMF.[10][11]
- **D-Aph Core (D-aminophenylalanine):** The "D" configuration is the mirror image of the naturally occurring L-amino acids.[5] This stereochemical inversion is the key to enhancing peptide stability.[3] Endogenous proteases are chiral enzymes that primarily recognize and cleave peptide bonds involving L-amino acids.[4] Peptides containing D-amino acids are resistant to this enzymatic degradation, leading to a significantly longer *in vivo* half-life and improved bioavailability.[3][5][12]
- **Side-Chain tBuCbm Group (tert-butyl carbamate):** This group protects the reactive amino functionality on the phenyl side chain of the D-Aph core.[6] The tBuCbm group is acid-labile and is typically removed during the final cleavage step from the solid support using a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA).[6][9] This ensures that the side chain does not participate in unintended reactions during peptide synthesis.



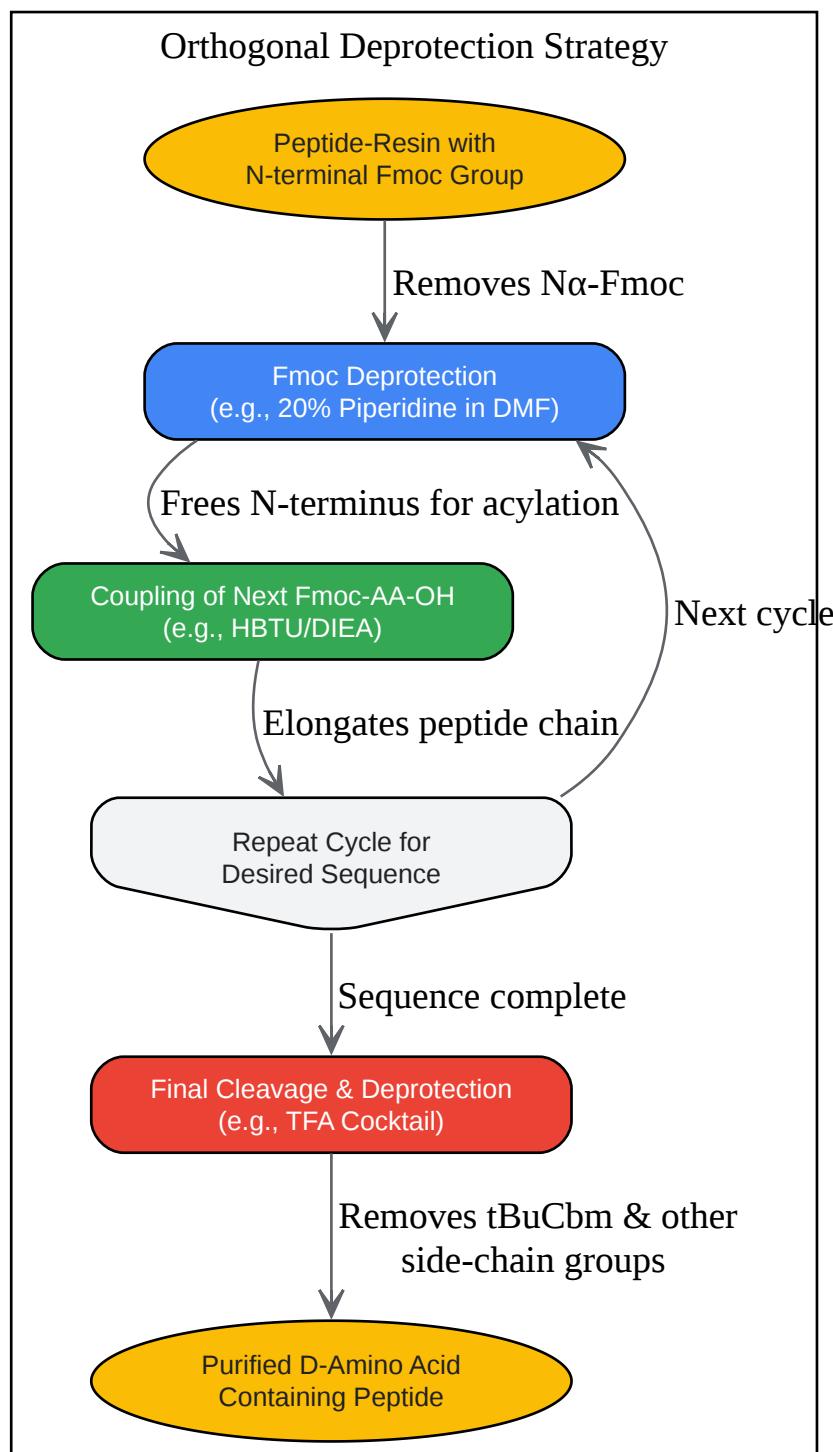
[Click to download full resolution via product page](#)*Diagram of the functional components of Fmoc-D-Aph(tBuCbm)-OH.*

Table 1: Physicochemical Properties of Fmoc-D-Aph(tBuCbm)-OH

Property	Value	Reference(s)
CAS Number	1433975-21-3	<a href="#">[1]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Molecular Formula	C <sub>29</sub> H <sub>31</sub> N <sub>3</sub> O <sub>5</sub>	<a href="#">[1]</a> <a href="#">[15]</a>
Molecular Weight	501.58 g/mol	<a href="#">[1]</a> <a href="#">[13]</a>
IUPAC Name	(2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid	<a href="#">[16]</a> <a href="#">[17]</a>
Appearance	Yellow powder	<a href="#">[1]</a>
Purity	≥98.0%	
Storage Conditions	Sealed in dry, ≤ -18 °C or 2-8°C	<a href="#">[1]</a> <a href="#">[18]</a>

## Application in Solid-Phase Peptide Synthesis (SPPS)

**Fmoc-D-Aph(tBuCbm)-OH** is specifically designed for the Fmoc/tBu strategy, which is the most common approach for modern Solid-Phase Peptide Synthesis (SPPS).[\[19\]](#) The process is cyclical, involving the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.[\[7\]](#)[\[20\]](#) The orthogonality of the Fmoc (base-labile) and tBuCbm (acid-labile) groups is the cornerstone of this strategy, allowing for selective deprotection at each step.[\[7\]](#)[\[8\]](#)



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*The orthogonal nature of Fmoc and side-chain protecting groups in SPPS.*

# Experimental Protocol: Incorporation of Fmoc-D-Aph(tBuCbm)-OH

This protocol outlines the essential steps for a single coupling cycle using **Fmoc-D-Aph(tBuCbm)-OH** in a manual SPPS workflow. Equivalents are based on the initial loading of the resin.

## Materials:

- Peptide-resin with a free N-terminal amine
- **Fmoc-D-Aph(tBuCbm)-OH**
- Coupling Reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIEA (N,N-Diisopropylethylamine)
- Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
- Washing Solvent: DCM (Dichloromethane)
- Fmoc Deprotection Solution: 20% piperidine in DMF
- SPPS reaction vessel

## Methodology:

- Resin Preparation:
  - Begin with the peptide-resin from the previous cycle, which has a free amine at the N-terminus after Fmoc deprotection and washing.
  - Ensure the resin is well-swollen in DMF.
- Activation of **Fmoc-D-Aph(tBuCbm)-OH**:

- In a separate vessel, dissolve 3-4 equivalents of **Fmoc-D-Aph(tBuCbm)-OH** and 3-4 equivalents of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.
- Add 6-8 equivalents of DIEA to the solution. The solution will typically change color, indicating activation.
- Allow the activation to proceed for 1-2 minutes. Causality Insight: Pre-activation of the carboxylic acid to a more reactive species is crucial for efficient peptide bond formation with the resin-bound amine.

• Coupling Reaction:

- Add the activated amino acid solution to the reaction vessel containing the resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Self-Validation: To confirm the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a successful coupling.

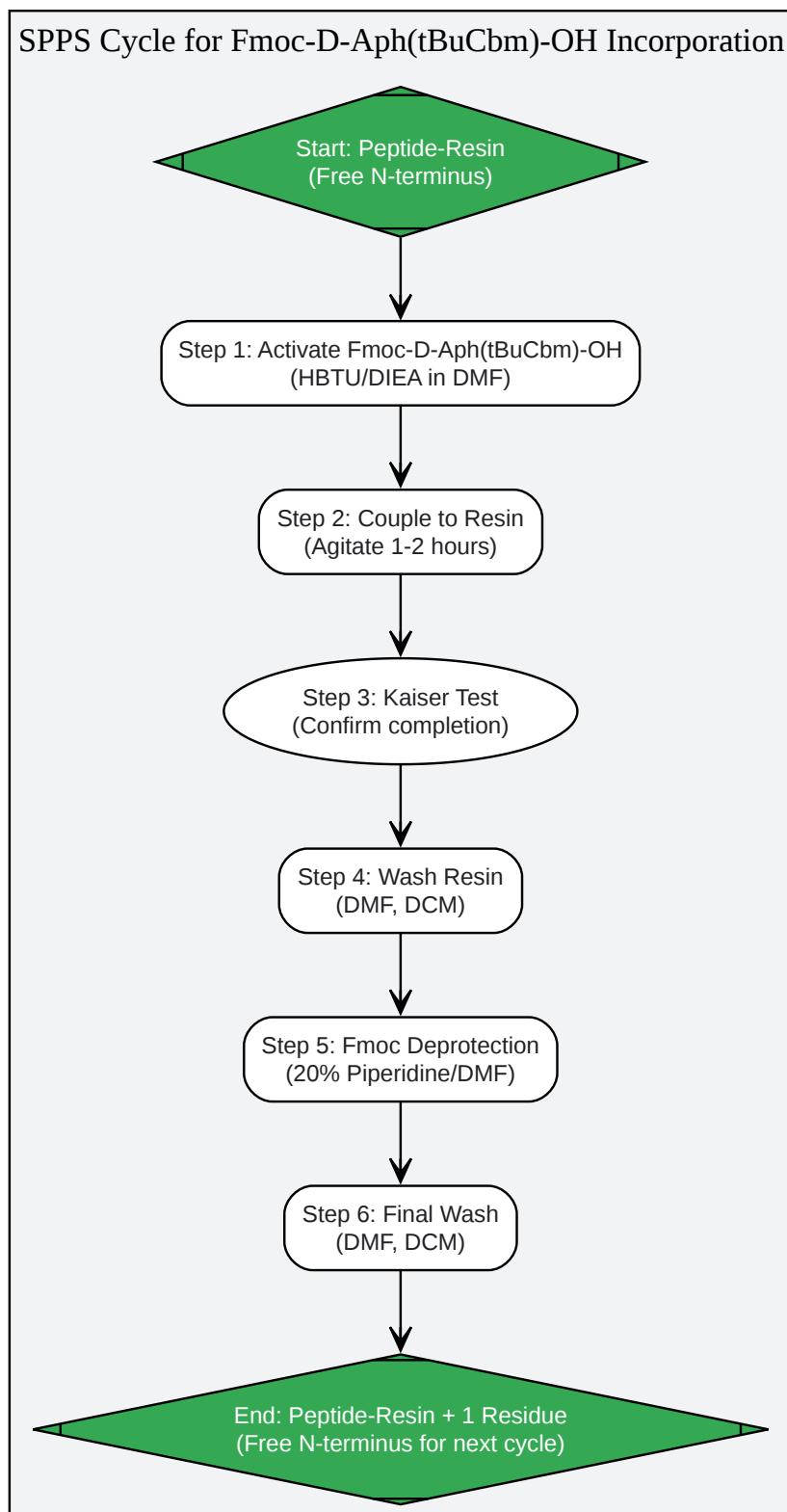
• Washing:

- Drain the reaction solution from the vessel.
- Thoroughly wash the peptide-resin to remove excess reagents and byproducts. A typical washing sequence is:
  - DMF (3 times)
  - DCM (3 times)
  - DMF (3 times)

• Fmoc Deprotection (for the next cycle):

- Add the 20% piperidine in DMF solution to the resin.

- Agitate for an initial 3 minutes, drain, and add a fresh portion of the deprotection solution.
- Agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.  
[10][11] Causality Insight: The dibenzofulvene byproduct of Fmoc deprotection can react with the newly freed amine. Piperidine acts as both the cleavage agent and a scavenger for this byproduct.[10]
- Drain the deprotection solution and wash the resin thoroughly with DMF and DCM to prepare for the next coupling cycle.



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*Workflow for a single SPPS coupling cycle.*

## Final Cleavage and Deprotection

Once the desired peptide sequence has been assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the tBuCbm group on D-Aph) must be removed. This is typically achieved in a single step using a strong acid cocktail.[\[7\]](#)[\[21\]](#)

Table 2: Representative TFA Cleavage Cocktail

Reagent	Purpose	Typical % (v/v)
Trifluoroacetic Acid (TFA)	Strong acid for cleavage and deprotection	95%
Triisopropylsilane (TIS)	Cation scavenger (protects sensitive residues)	2.5%
Water (H <sub>2</sub> O)	Cation scavenger	2.5%

Note: The composition of the cleavage cocktail must be optimized based on the specific amino acids present in the peptide sequence.[\[21\]](#)

## Protocol: Cleavage and Precipitation

- Wash the fully assembled peptide-resin with DCM and dry it thoroughly under a vacuum.[\[21\]](#)
- Add the prepared cleavage cocktail to the dried resin in a reaction vessel.
- Agitate the mixture at room temperature for 2-4 hours.
- Filter the resin to collect the cleavage solution containing the crude peptide.
- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
- Collect the precipitated peptide by centrifugation and decantation.
- Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
- Dry the crude peptide under vacuum. The product can then be purified by reverse-phase HPLC.

## Broader Impact and Applications

The incorporation of **Fmoc-D-Aph(tBuCbm)-OH** is not merely a theoretical exercise; it is a field-proven strategy in pharmaceutical development. It serves as a key synthetic intermediate for drugs like Degarelix, a GnRH antagonist used in the treatment of prostate cancer.[22] Its use in such applications underscores the critical role that specialized, non-natural amino acids play in creating next-generation therapeutics with enhanced pharmacokinetic profiles.[1] Further applications include the development of novel antimicrobial peptides, enzyme inhibitors, and bioconjugates for targeted drug delivery.[1][16]

## Conclusion

**Fmoc-D-Aph(tBuCbm)-OH** is a sophisticated chemical tool that empowers peptide chemists and drug developers to overcome the inherent instability of natural peptides. Its rational design, featuring an orthogonal protection scheme and a protease-resistant D-amino acid core, facilitates the synthesis of complex peptides with significantly improved therapeutic potential. By understanding the function of each molecular component and adhering to validated SPPS protocols, researchers can effectively leverage this building block to advance the frontiers of peptide-based drug discovery.

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